molecular formula C13H11FN2 B11888228 7-Fluoro-2-(pyridin-3-yl)indoline

7-Fluoro-2-(pyridin-3-yl)indoline

Cat. No.: B11888228
M. Wt: 214.24 g/mol
InChI Key: BCRRVVUIUQSFSK-UHFFFAOYSA-N
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Description

7-Fluoro-2-(pyridin-3-yl)indoline is a fluorinated indole derivative Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2-(pyridin-3-yl)indoline typically involves the functionalization of the indole ring. One common method is the electrophilic fluorination of indole derivatives. For example, treatment of N-acylindole with trifluoromethyl hypofluorite in CF3Cl at -78°C can yield fluorinated indoline derivatives . Another method involves the use of cesium fluoroxysulfate or Selectfluor for the fluorination of indoles .

Industrial Production Methods

Industrial production methods for fluorinated indole derivatives often involve large-scale synthesis using similar reaction conditions as described above. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2-(pyridin-3-yl)indoline can undergo various chemical reactions, including:

    Oxidation: The indoline ring can be oxidized to form indole derivatives.

    Reduction: Reduction reactions can convert the indoline ring to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indoline ring can yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

7-Fluoro-2-(pyridin-3-yl)indoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Fluoro-2-(pyridin-3-yl)indoline involves its interaction with specific molecular targets and pathways. The fluorine atom and pyridinyl group enhance its binding affinity to certain receptors and enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-Fluoroindole: Another fluorinated indole derivative with similar biological activities.

    2-(Pyridin-3-yl)indole: Lacks the fluorine atom but has similar structural features.

    3-Fluoroindoline: Similar to 7-Fluoro-2-(pyridin-3-yl)indoline but with the fluorine atom in a different position.

Properties

Molecular Formula

C13H11FN2

Molecular Weight

214.24 g/mol

IUPAC Name

7-fluoro-2-pyridin-3-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C13H11FN2/c14-11-5-1-3-9-7-12(16-13(9)11)10-4-2-6-15-8-10/h1-6,8,12,16H,7H2

InChI Key

BCRRVVUIUQSFSK-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C1C=CC=C2F)C3=CN=CC=C3

Origin of Product

United States

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